molecular formula C11H16ClNO2 B3267673 3-Amino-5-phenylpentanoic acid hydrochloride CAS No. 460039-36-5

3-Amino-5-phenylpentanoic acid hydrochloride

Cat. No. B3267673
CAS RN: 460039-36-5
M. Wt: 229.7 g/mol
InChI Key: GSSXWQCQDYAEFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ®-3-Amino-5-phenylpentanoic acid hydrochloride involves a proline-catalyzed α-hydroxylation of an aldehyde derived from D-phenylalanine . This leads to the incorporation of a hydroxyl group at the α-position of that aldehyde with good yield and very high diastereoselectivity . An O-MOM and Boc-protected amino acid, a common intermediate for bestatin, was coupled with a dipeptide, H-Val-Phe-OMe followed by global deprotection to yield phebestin .


Molecular Structure Analysis

The molecular formula of ®-3-Amino-5-phenylpentanoic acid hydrochloride is C11H16ClNO2 . The InChI code is 1S/C11H15NO2.ClH/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m1./s1 .


Physical And Chemical Properties Analysis

The physical form of ®-3-Amino-5-phenylpentanoic acid hydrochloride is solid . It should be stored in an inert atmosphere at 2-8°C . The molecular weight is 229.71 .

Scientific Research Applications

  • Synthesis of Amino Acids and Peptides:

    • 3-Amino-5-phenylpentanoic acid hydrochloride is utilized in the synthesis of various amino acids and peptides. For example, it has been employed in the preparation of L-2-Amino-5-arylpentanoic Acids, which are constituent amino acids in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976). Additionally, its derivatives have been used in the stereoselective synthesis of β, γ-Diamino acids from D-Phenylalanine (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).
  • Pharmacological Studies:

    • This compound has also been involved in the investigation of binding to HIV-1 protease with inhibitors containing its isomers (Raju & Deshpande, 1991). Moreover, its analogues were studied for selective inhibition of gamma-aminobutyric acid aminotransferase (Silverman & Nanavati, 1990).
  • Chemical and Structural Analysis:

    • The compound has been instrumental in the chemical investigation of marine unicellular bacteria, as seen in the discovery of peptides like thalassospiramides (Um et al., 2013). Its structural analysis and synthesis from various sources, including D-glucosamine, highlight its importance in organic chemistry (Shinozaki, Mizuno, Oda, & Masaki, 1996).
  • Development of Analytical Methods:

    • This compound has been used in the development of analytical methods like enzyme-linked immunosorbent assays (ELISA) for detecting sulfonamide antibiotics in milk samples (Adrián et al., 2009). Furthermore, its derivatives have been utilized in the synthesis of other pharmacologically active substances, indicating its versatile role in drug discovery and medicinal chemistry (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Mechanism of Action

3-amino-5-phenylpentane, a compound similar to 3-Amino-5-phenylpentanoic acid hydrochloride, targets the proteins cathepsin K and cathepsin L2 .

Safety and Hazards

The safety information for ®-3-Amino-5-phenylpentanoic acid hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

3-amino-5-phenylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSXWQCQDYAEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-phenylpentanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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